5-(p-Tolyl)piperidin-2-one
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Overview
Description
5-(p-Tolyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group. The presence of the p-tolyl group (a benzene ring substituted with a methyl group) at the 5-position of the piperidinone ring adds to its structural uniqueness and potential reactivity.
Mechanism of Action
Target of Action
Piperidine derivatives, such as 5-(p-Tolyl)piperidin-2-one, are known to be utilized in various therapeutic applications . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with their targets and cause changes that lead to their therapeutic effects .
Biochemical Pathways
For instance, they have been reported to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant properties .
Result of Action
Given the wide range of biological activities associated with piperidine derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include 5-(p-Tolyl)piperidin-2-one, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry
Cellular Effects
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo
Molecular Mechanism
It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that they may interact with a variety of biomolecules and potentially exert effects through enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of p-tolylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization, can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(p-Tolyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted piperidinones, alcohol derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(p-Tolyl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Comparison with Similar Compounds
Similar Compounds
Piperidin-2-one: Lacks the p-tolyl group, making it less reactive in certain substitution reactions.
4-Methylpiperidin-2-one: Similar structure but with the methyl group at a different position, leading to different reactivity and properties.
N-Methylpiperidin-2-one: Contains a methyl group on the nitrogen atom, affecting its chemical behavior and applications.
Uniqueness
5-(p-Tolyl)piperidin-2-one is unique due to the presence of the p-tolyl group, which enhances its reactivity and potential for functionalization. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
Biological Activity
LSD1 Inhibition
5-(p-Tolyl)piperidin-2-one has shown promising activity as an inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic regulator implicated in various cancers . LSD1 plays a crucial role in maintaining cancer stem cell properties, making it an attractive target for cancer therapy.
A crystal structure study of LSD1 in complex with a derivative containing the this compound moiety revealed key insights into its binding mode:
Interaction Type | Description |
---|---|
Hydrophobic | p-Tolyl group interacts with conserved Phe450 |
Hydrogen Bonding | Carbonyl oxygen forms H-bond with Tyr455 |
π-π Stacking | Aromatic ring stacks between Tyr455 and Tyr892 |
These interactions contribute to the compound's submicromolar inhibitory potency against LSD1 .
Antimicrobial Activity
Research has indicated that this compound and its derivatives exhibit antibacterial properties, particularly against Escherichia coli strains with varying lipopolysaccharide (LPS) lengths .
Case Study: E. coli Inhibition
A study examining the antibacterial activity of pyridine derivatives, including those structurally related to this compound, yielded the following results:
Strain | MIC Range (μg/mL) | MBC Range (μg/mL) |
---|---|---|
E. coli K12 | 0.12 - 0.21 | 1 - 4 |
E. coli R2-R4 | 30 - 45 | 160 - 250 |
The compound showed significantly higher efficacy against the K12 strain, which lacks LPS, compared to the R2-R4 strains .
Anticancer Potential
The ability of this compound to inhibit LSD1 suggests potential applications in cancer treatment, particularly in targeting cancer stem cells .
Hedgehog Signaling Pathway
Recent studies have uncovered a role for LSD1 in the Hedgehog (Hh) signaling pathway, which is implicated in tumor growth. Inhibition of LSD1 by compounds like this compound may suppress Hh-dependent tumor growth both in vitro and in vivo .
Structure-Activity Relationships
Research on structurally similar compounds has provided insights into the structure-activity relationships of this compound:
- The p-Tolyl group is crucial for hydrophobic interactions in binding pockets .
- The piperidin-2-one ring contributes to the overall shape and electronic properties of the molecule.
- Modifications to the basic structure can significantly alter biological activity and selectivity .
Future Directions
While this compound shows promise in various biological applications, further research is needed to fully elucidate its potential. Areas for future investigation include:
- Optimization of the structure for enhanced potency and selectivity.
- Exploration of its effects on other epigenetic targets beyond LSD1.
- In-depth studies on its pharmacokinetics and toxicology profiles.
- Clinical trials to assess its efficacy in cancer treatment and other therapeutic areas.
Properties
IUPAC Name |
5-(4-methylphenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-2-4-10(5-3-9)11-6-7-12(14)13-8-11/h2-5,11H,6-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGFKPFHCUFMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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